4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a cyano group and a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups. Its structural complexity makes it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups.
Introduction of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Addition of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction, using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of the cyano group to a primary amine.
Substitution: Formation of ethers or esters from hydroxyl groups.
Scientific Research Applications
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(3-hydroxycyclopentyl)benzamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
4-cyano-N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)benzamide: Positional isomer with different spatial arrangement of functional groups, leading to distinct properties.
4-cyano-N-(3-hydroxy-4-methylcyclopentyl)benzamide: Contains a methyl group instead of a hydroxymethyl group, altering its chemical and biological behavior.
Uniqueness
4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, which can significantly influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
4-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-7-9-1-3-10(4-2-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCZWZNNOASCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.